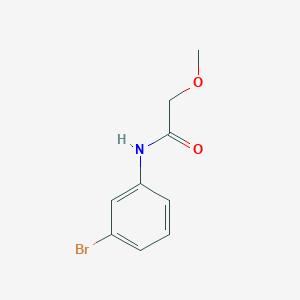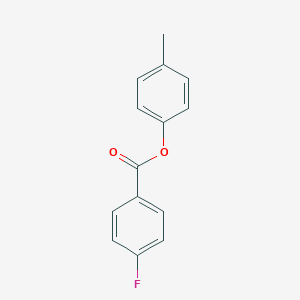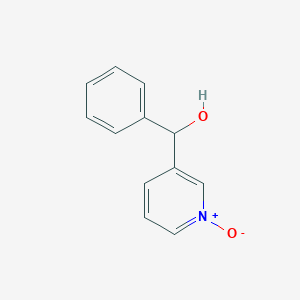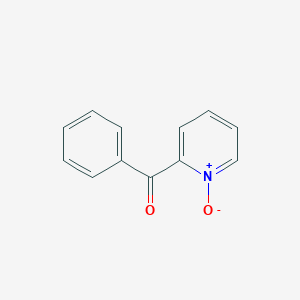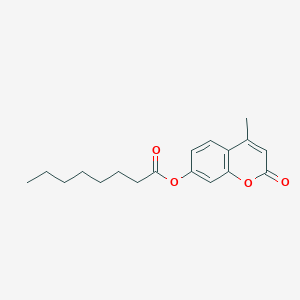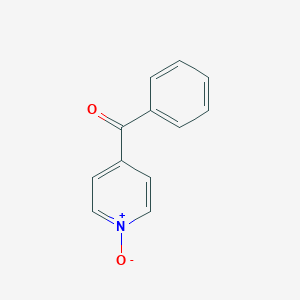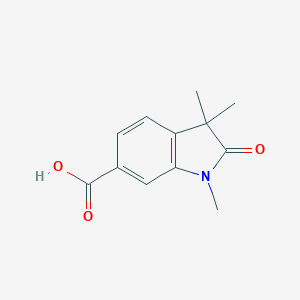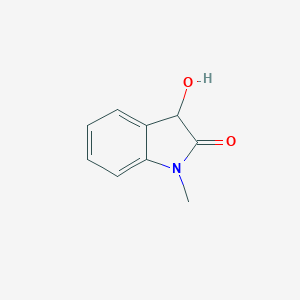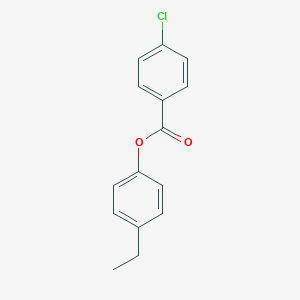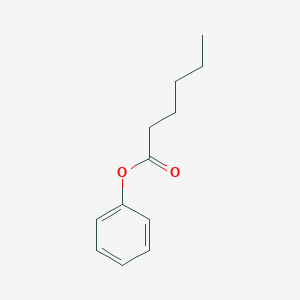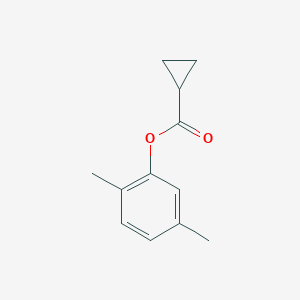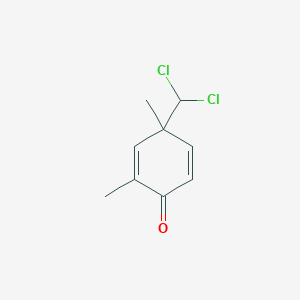
4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one, also known as DDQ, is a chemical compound that is widely used in scientific research. It is a powerful oxidizing agent that is commonly used in organic synthesis to convert alcohols to carbonyl compounds, and it has also been studied for its potential therapeutic applications. In
作用机制
The mechanism of action of 4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one is complex and not fully understood. It is believed to act as a single-electron oxidant, generating a radical cation intermediate that can undergo a variety of reactions. 4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one can also act as a two-electron oxidant, generating a dication intermediate that can undergo further reactions.
生化和生理效应
4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. 4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one has also been shown to inhibit the growth of certain bacteria and fungi, and it has been studied for its potential use as an insecticide.
实验室实验的优点和局限性
4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one has several advantages for use in lab experiments. It is a powerful oxidizing agent that can be used in a wide range of organic synthesis reactions. It is also relatively stable and easy to handle. However, 4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one can be difficult to work with due to its strong oxidizing properties, and it can be expensive to purchase.
未来方向
There are several future directions for research on 4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one. One area of interest is its potential therapeutic applications in cancer treatment. Further research is needed to fully understand the mechanism of action of 4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one and its effects on cancer cells. 4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one also has potential applications in materials science, particularly in the development of new catalysts and sensors. Finally, there is a need for research on the environmental impact of 4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one, particularly in terms of its potential toxicity to aquatic organisms.
合成方法
4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one can be synthesized by the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-oneCN) with 2,4-dimethylcyclohexa-2,5-dien-1-one. The reaction proceeds via a Diels-Alder reaction to form an intermediate, which then undergoes a rearrangement to form 4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one.
科学研究应用
4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one has a wide range of scientific research applications. It is commonly used in organic synthesis as an oxidizing agent to convert alcohols to carbonyl compounds. It has also been studied for its potential therapeutic applications, particularly in cancer research. 4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one has been shown to induce apoptosis in cancer cells by increasing oxidative stress and DNA damage.
属性
CAS 编号 |
14789-73-2 |
|---|---|
产品名称 |
4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one |
分子式 |
C9H10Cl2O |
分子量 |
205.08 g/mol |
IUPAC 名称 |
4-(dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C9H10Cl2O/c1-6-5-9(2,8(10)11)4-3-7(6)12/h3-5,8H,1-2H3 |
InChI 键 |
OVJHGAXYMVWABG-UHFFFAOYSA-N |
SMILES |
CC1=CC(C=CC1=O)(C)C(Cl)Cl |
规范 SMILES |
CC1=CC(C=CC1=O)(C)C(Cl)Cl |
其他 CAS 编号 |
14789-73-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



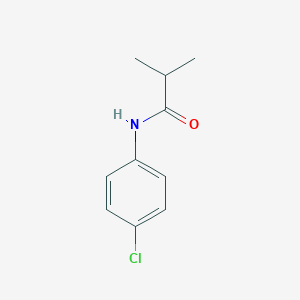
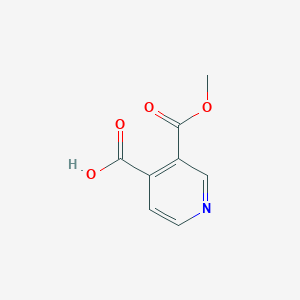
![Spiro[5.5]undecane-3-carboxylic acid](/img/structure/B184440.png)
